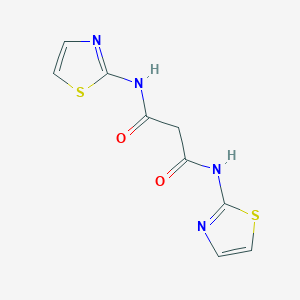
Propanediamide, N,N'-bis(2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis-thiazol-2-yl-malonamide is a compound that features two thiazole rings attached to a malonamide core. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These structures are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-thiazol-2-yl-malonamide typically involves the reaction of thiazole derivatives with malonamide precursors. One common method is the condensation of 2-aminothiazole with malonic acid derivatives under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of N,N’-Bis-thiazol-2-yl-malonamide may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-thiazol-2-yl-malonamide can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole rings to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole rings .
Scientific Research Applications
N,N’-Bis-thiazol-2-yl-malonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N,N’-Bis-thiazol-2-yl-malonamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, leading to its antimicrobial and anticancer effects
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A similar compound with a benzene ring fused to a thiazole ring, known for its antimicrobial and anticancer properties.
Thiazolidine: A saturated derivative of thiazole, used in the synthesis of various pharmaceuticals.
Thiazole: The parent compound of the thiazole family, widely used in medicinal chemistry
Uniqueness
N,N’-Bis-thiazol-2-yl-malonamide is unique due to its dual thiazole rings attached to a malonamide core, which imparts distinct chemical and biological properties. This structure allows for versatile chemical modifications and a broad range of applications in various fields .
Properties
CAS No. |
71638-91-0 |
|---|---|
Molecular Formula |
C9H8N4O2S2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
N,N'-bis(1,3-thiazol-2-yl)propanediamide |
InChI |
InChI=1S/C9H8N4O2S2/c14-6(12-8-10-1-3-16-8)5-7(15)13-9-11-2-4-17-9/h1-4H,5H2,(H,10,12,14)(H,11,13,15) |
InChI Key |
AZFZJJXSLKEWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















